

Gadoteridol: A Comprehensive Technical Guide for Molecular Imaging Research

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Compound of Interest

Compound Name: Gadoteridol

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This in-depth technical guide provides a comprehensive overview of the core properties of **gadoteridol**, a macrocyclic, non-ionic gadolinium-based contrast agent (GBCA), for its application in molecular imaging research. This document details its physicochemical characteristics, magnetic resonance properties, in-vivo stability, and safety profile. Furthermore, it outlines detailed experimental protocols and visual workflows to facilitate its use in preclinical research settings.

Core Properties of Gadoteridol

Gadoteridol, commercially known as ProHance®, is a gadolinium (Gd^{3+}) complex of 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A). Its macrocyclic structure provides high kinetic and thermodynamic stability, minimizing the release of toxic free Gd^{3+} ions in vivo.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of **gadoteridol** are summarized in the table below. These characteristics are crucial for understanding its behavior in biological systems and for the formulation of **gadoteridol**-based imaging probes.

Property	Value	Reference
Molecular Formula	C ₁₇ H ₂₉ GdN ₄ O ₇	[1]
Molecular Weight	558.7 g/mol	[1]
Appearance	White solid	-
Solubility in Water	737 mg/mL	-
Osmolality (0.5 M solution at 37 °C)	630 mOsm/kg water	[1]
Viscosity (0.5 M solution at 37 °C)	1.3 cP	[1]
log P (octanol/water)	-3.68	[1]

Magnetic Resonance Properties: Relaxivity

The efficacy of **gadoteridol** as a T1-weighted MRI contrast agent is determined by its relaxivity (r_1 and r_2), which is the measure of its ability to increase the relaxation rates of water protons. Relaxivity is dependent on the magnetic field strength and the surrounding environment.

Magnetic Field Strength	Medium	r_1 (mM ⁻¹ s ⁻¹)	r_2 (mM ⁻¹ s ⁻¹)	Reference
1.5 T	Human Plasma	3.9 - 4.3	-	[3]
3 T	Human Plasma	-	-	-
1.5 T	-	3.80 ± 0.10	-	-
3 T	Human Plasma	3.28 ± 0.09	-	-
7 T	Human Plasma	3.21 ± 0.07	-	-
3 T	Human Blood	2.61 ± 0.16	-	-

In-Vivo Characteristics

Pharmacokinetics and In-Vivo Stability

Gadoteridol exhibits a high in-vivo stability due to its macrocyclic structure, which kinetically hinders the dissociation of the Gd^{3+} ion.[1] Following intravenous administration, it rapidly distributes into the extracellular fluid.

Parameter	Value	Reference
Distribution Half-life	0.20 ± 0.04 hours	[1]
Elimination Half-life	1.57 ± 0.08 hours	[1]
Excretion	>94% renally excreted within 24 hours	[1]
Protein Binding	Not known to occur	-

Toxicology and Safety Profile

Gadoteridol is considered one of the safest GBCAs due to its high stability, which minimizes the risk of gadolinium deposition in tissues and the development of Nephrogenic Systemic Fibrosis (NSF), a rare but serious condition associated with less stable, linear GBCAs.

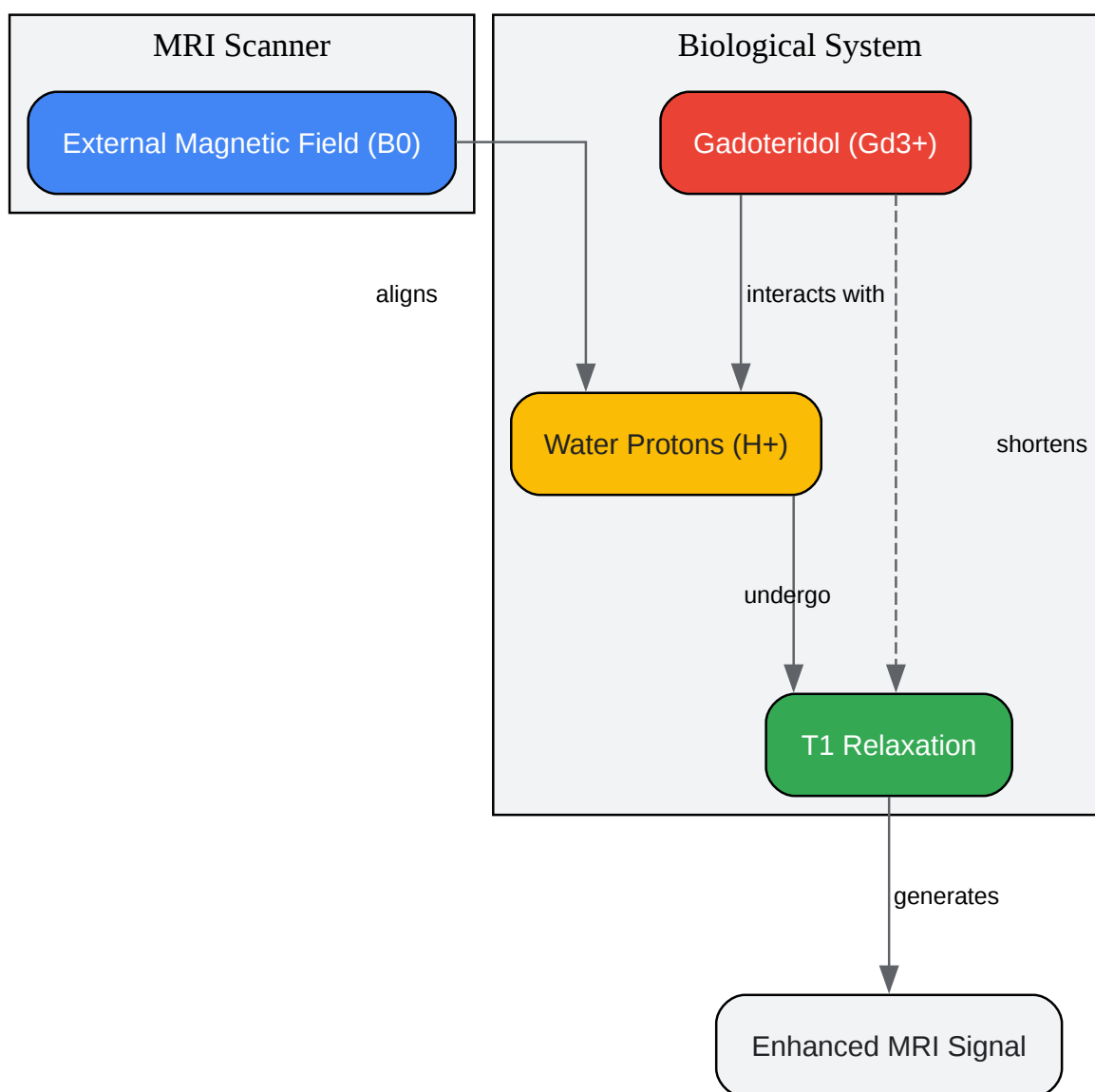
Metric	Value	Reference
Acute Intravenous LD ₅₀ (mice)	11-14 mmol/kg	-
Acute Intravenous Minimal Lethal Dose (rats)	>10 mmol/kg	-

Applications in Molecular Imaging

Beyond its clinical use for contrast-enhanced MRI, **gadoteridol** serves as a platform for the development of targeted molecular imaging probes. Its chelator, HP-DO3A, can be chemically modified to conjugate targeting moieties such as peptides, antibodies, or small molecules. These targeted probes can then be used to visualize and quantify specific molecular processes or biomarkers in vivo.

Mechanism of Action as a Contrast Agent

The paramagnetic gadolinium ion in **gadoteridol** has seven unpaired electrons, which creates a strong magnetic moment. When placed in the magnetic field of an MRI scanner, **gadoteridol** significantly shortens the T1 relaxation time of nearby water protons, leading to a brighter signal on T1-weighted images.^[2]



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Mechanism of T1 contrast enhancement by **gadoteridol**.

Experimental Protocols

Preparation of MRI Phantom for Relaxivity Measurement

This protocol describes the preparation of a phantom for determining the T1 and T2 relaxivity of **gadoteridol**.

Materials:

- **Gadoteridol** solution (e.g., ProHance®, 0.5 M)
- Deionized water or phosphate-buffered saline (PBS)
- Agarose
- MRI-compatible tubes or vials (e.g., 5 mL or 15 mL centrifuge tubes)
- Phantom holder
- Heating plate with magnetic stirrer
- Weighing scale
- Pipettes

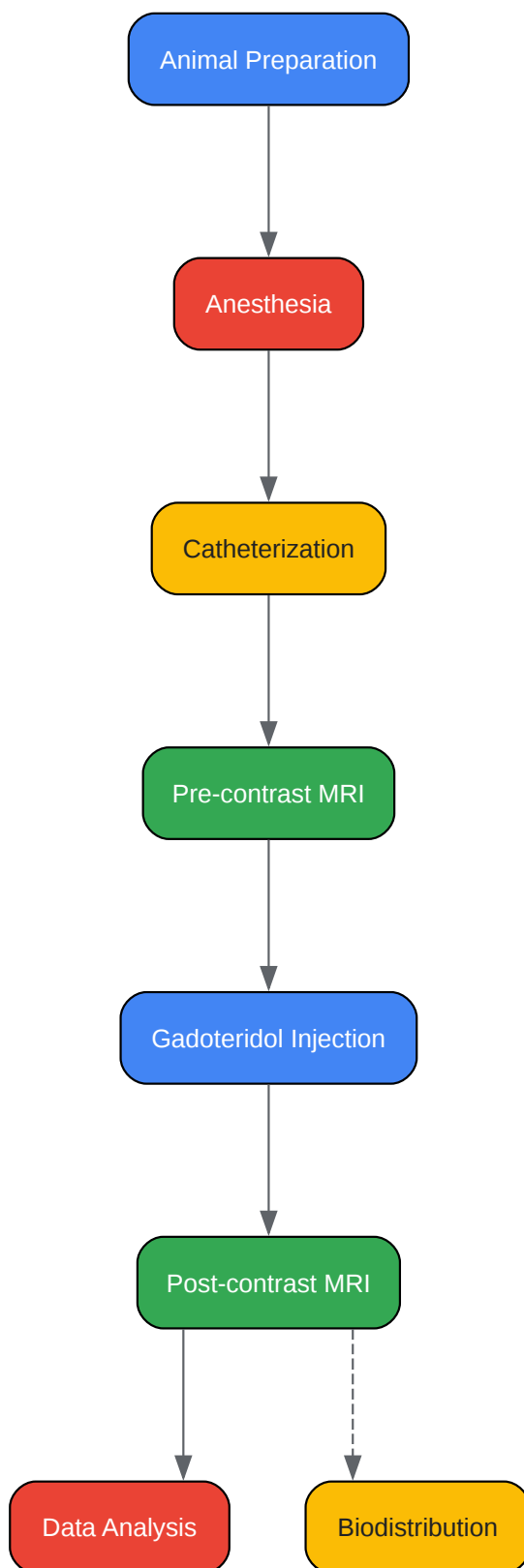
Procedure:

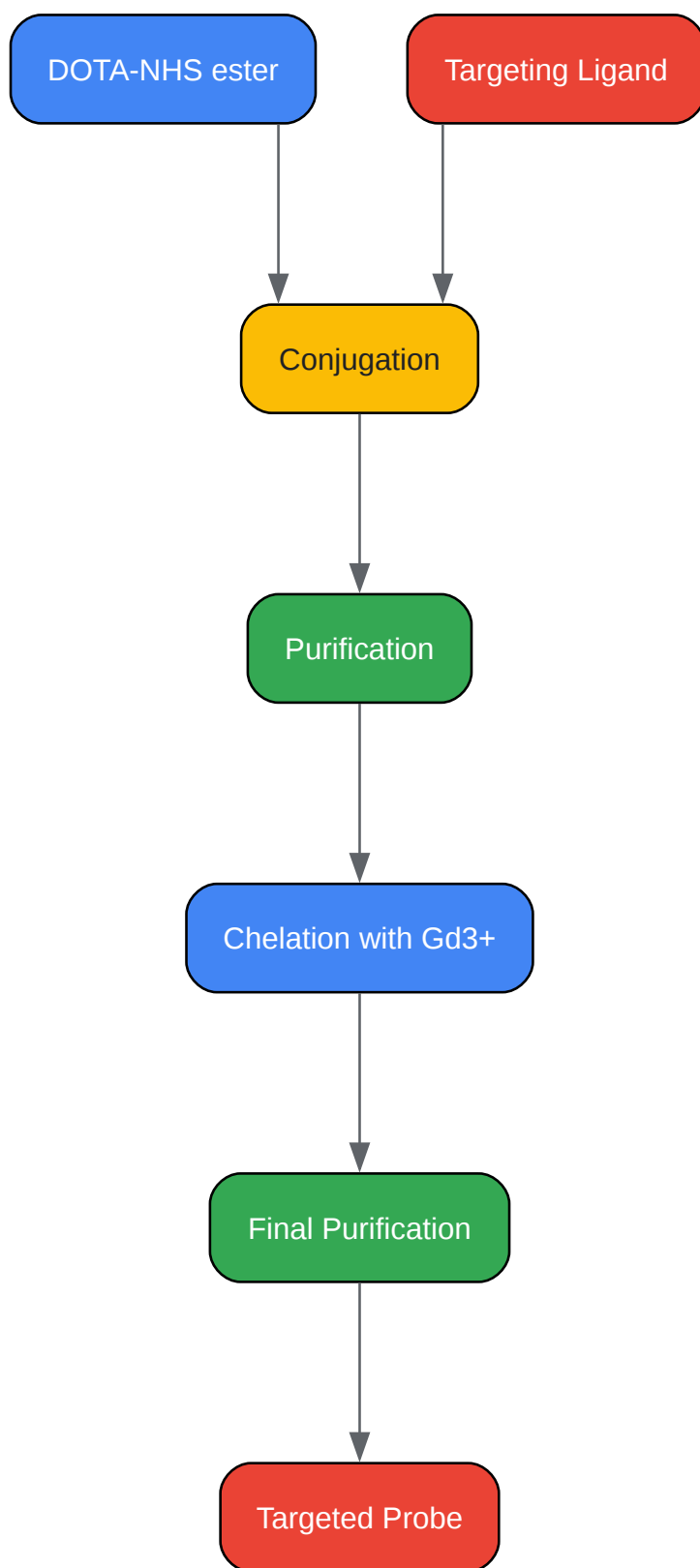
- Prepare Agarose Gel:
 - In a beaker, mix agarose powder with deionized water or PBS to the desired concentration (e.g., 1-2% w/v).
 - Heat the mixture on a heating plate with continuous stirring until the agarose is completely dissolved and the solution is clear.
 - Allow the agarose solution to cool to approximately 50-60°C before adding the contrast agent to prevent degradation.
- Prepare **Gadoteridol** Dilutions:

- Prepare a series of dilutions of the **gadoteridol** stock solution in separate tubes to achieve a range of concentrations (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mM).
- Include a tube with only the agarose gel (0 mM **gadoteridol**) as a control.
- Create Phantom Tubes:
 - To each tube containing a specific **gadoteridol** concentration, add the warm agarose solution to a final volume.
 - Mix gently but thoroughly to ensure a homogeneous distribution of the contrast agent within the gel. Avoid introducing air bubbles.
 - Seal the tubes and allow them to cool at room temperature until the gel solidifies completely.
- Assemble and Image the Phantom:
 - Arrange the tubes in the phantom holder.
 - Place the phantom in the MRI scanner and acquire T1 and T2 maps using appropriate pulse sequences (e.g., Inversion Recovery for T1, and Spin Echo for T2).
- Data Analysis:
 - Measure the T1 and T2 relaxation times for each concentration.
 - Plot the relaxation rates ($1/T1$ and $1/T2$) against the **gadoteridol** concentration.
 - The slope of the linear fit of these plots represents the $r1$ and $r2$ relaxivities, respectively.

In-Vivo Animal Imaging Protocol

This protocol provides a general workflow for conducting a **gadoteridol**-enhanced MRI study in a small animal model.





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